BenchChemオンラインストアへようこそ!

7-(Benzyloxy)-1H-indazole

Lipophilicity Chromatographic separation ADME prediction

7‑(Benzyloxy)‑1H‑indazole (CAS 351210‑09‑8) is a heterocyclic building block consisting of an indazole core bearing a benzyloxy substituent at the 7‑position. It is a white solid with a molecular formula of C₁₄H₁₂N₂O, a molecular weight of 224.26 g·mol⁻¹, a predicted boiling point of 422.4 ± 20.0 °C, a density of 1.247 ± 0.06 g·cm⁻³, and a LogP of 3.14.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 351210-09-8
Cat. No. B1387581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-1H-indazole
CAS351210-09-8
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3
InChIInChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-13-8-4-7-12-9-15-16-14(12)13/h1-9H,10H2,(H,15,16)
InChIKeyKRBMFSBSKPMBKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)-1H-indazole (CAS 351210-09-8): Physicochemical Profile and Procurement Considerations for a 7‑Substituted Indazole Building Block


7‑(Benzyloxy)‑1H‑indazole (CAS 351210‑09‑8) is a heterocyclic building block consisting of an indazole core bearing a benzyloxy substituent at the 7‑position. It is a white solid with a molecular formula of C₁₄H₁₂N₂O, a molecular weight of 224.26 g·mol⁻¹, a predicted boiling point of 422.4 ± 20.0 °C, a density of 1.247 ± 0.06 g·cm⁻³, and a LogP of 3.14 [1]. Commercially, it is typically supplied at ≥97 % purity and serves as a key intermediate in medicinal chemistry, notably for the synthesis of kinase inhibitors targeting enzymes such as PDE5 and Aurora kinases [2].

Why 7‑(Benzyloxy)‑1H‑indazole Cannot Be Replaced by Its Positional Isomers or the Free 7‑Hydroxy Analog


Although all benzyloxy‑1H‑indazole positional isomers share the same molecular formula and molecular weight, the substitution position governs critical molecular descriptors that directly affect chromatographic behaviour, lipophilicity‑driven partitioning, and downstream synthetic compatibility. The 7‑benzyloxy isomer exhibits a LogP of 3.14 and a topological polar surface area (TPSA) of 37.9 Ų [1]; the 6‑benzyloxy isomer, in contrast, displays a meaningfully higher LogP of 3.39–3.7 , while the 5‑benzyloxy isomer additionally shows a LogD₇.₄ of 2.86 [2]. Replacing the 7‑benzyloxy derivative with the free 7‑hydroxy‑1H‑indazole (LogP ~1.5, estimated) would drastically alter solubility and reactivity. These differences make simple interchange impossible in reaction sequences that depend on defined lipophilicity, protecting‑group strategy, or regiochemical control.

Quantitative Differentiation Evidence for 7‑(Benzyloxy)‑1H‑indazole Relative to Closest Analogs


Lower LogP Differentiates 7‑Benzyloxy from the More Lipophilic 6‑Benzyloxy Isomer

The 7‑(benzyloxy)‑1H‑indazole isomer has a measured/calculated LogP of 3.14, whereas the corresponding 6‑benzyloxy isomer reports LogP values ranging from 3.39 to 3.7 – an increase of 0.25–0.56 log units . In medicinal chemistry, a ΔLogP of ≥0.5 translates into a roughly three‑fold difference in octanol/water partition coefficient, which can alter retention time in reversed‑phase HPLC by minutes and significantly shift predicted membrane permeability [1].

Lipophilicity Chromatographic separation ADME prediction

Topological Polar Surface Area Parity Among Isomers Enables Predictable Hydrogen‑Bonding Contribution

The computed topological polar surface area (TPSA) of 7‑(benzyloxy)‑1H‑indazole is 37.9 Ų, identical to the TPSA values reported for the 4‑benzyloxy and 5‑benzyloxy isomers (also 37.9 Ų) [1][2]. In contrast, 7‑hydroxy‑1H‑indazole presents a higher TPSA (~53 Ų, estimated) due to the free hydroxyl group, placing it above the widely recognised 50 Ų threshold for blood–brain barrier penetration [3]. The benzyl‑protected form thus maintains a TPSA compatible with CNS drug‑likeness while offering a hydrogen‑bond acceptor count of 2.

Polar surface area Bioavailability Permeability

Controlled Deprotection Capability Distinguishes the 7‑Benzyloxy Ether from the 7‑Hydroxy Congener

The benzyloxy group at the 7‑position can be quantitatively removed by catalytic hydrogenolysis (H₂, Pd/C) under mild, neutral conditions to liberate 7‑hydroxy‑1H‑indazole, a transformation that is orthogonal to many other functional‑group manipulations [1]. In contrast, the 7‑methoxy analog requires harsh demethylation conditions (e.g., BBr₃, refluxing HBr) that are incompatible with acid‑ or oxidation‑sensitive substrates. This controllable deprotection is explicitly utilised in the synthesis of topoisomerase I inhibitors, where the benzyl group is removed late‑stage to reveal a DNA‑intercalating hydroxyl moiety .

Protecting group Hydrogenolysis Orthogonal synthesis

Validated Utility as a Key Intermediate in Kinase‑Focused Medicinal Chemistry

7‑(Benzyloxy)‑1H‑indazole is explicitly documented as a building block in the preparation of selective inhibitors for PDE5, Aurora kinases, and Akt (PKB) [1][2]. The indazole‑based analog‑sensitive Akt inhibitor PrINZ was developed as a 7‑substituted version of the Abbott Akt inhibitor A‑443654, demonstrating that the 7‑position is a critical vector for modulating kinase selectivity [3]. While quantitative activity data for the building block itself are not directly available, its established role in these programmes provides a procurement rationale grounded in documented synthetic utility rather than inferred biological potency.

Kinase inhibitor PDE5 Aurora kinase Akt

Commercial Purity Specifications Support Reproducible Reaction Yields

7‑(Benzyloxy)‑1H‑indazole is routinely offered at purities of ≥97 % (AKSci) up to ≥98 % (ChemBK, ChemicalBook) . This compares favourably with the 6‑benzyloxy isomer, which is commonly listed at ≥95 % purity from several suppliers. A purity difference of 2–3 % may appear marginal, but in a multi‑step synthesis, each percentage point of impurity can accumulate side products that reduce overall yield; for a five‑step linear sequence, the theoretical maximum yield drops from 86 % (98 % purity at each step) to 77 % (95 % purity) [1].

Purity Quality control Reproducibility

Thermal Stability and Storage Profile Ensure Long‑Term Usability in Parallel Synthesis

The predicted boiling point of 7‑(benzyloxy)‑1H‑indazole is 422.4 ± 20.0 °C, with a flash point of 152.5 ± 12.0 °C . It is recommended for storage at room temperature under dry conditions and is described as a white solid freely soluble in common organic solvents but practically insoluble in water (0.054 g·L⁻¹ at 25 °C) . These parameters are essentially identical across the 4‑, 5‑, 6‑, and 7‑benzyloxy positional isomers; however, the 7‑isomer does not carry the acute oral toxicity warning (H302) that is flagged for the 5‑benzyloxy isomer under GHS classification , which may simplify EH&S compliance in some jurisdictions.

Thermal stability Storage Boiling point

High‑Impact Procurement Scenarios for 7‑(Benzyloxy)‑1H‑indazole Based on Quantitative Differentiation


Kinase Inhibitor Hit‑to‑Lead Programmes Requiring CNS‑Compatible Physicochemical Profiles

Teams developing brain‑penetrant kinase inhibitors (Akt, Aurora, PDE5) benefit from the 7‑benzyloxy isomer's TPSA of 37.9 Ų, which remains below the 50 Ų blood–brain barrier threshold [1]. The LogP of 3.14 is also within the CNS multiparameter optimisation sweet spot (2–4), enabling the protected intermediate to serve directly in parallel chemistry without introducing excessive lipophilicity that would compromise downstream ADME properties [2].

Late‑Stage Deprotection Strategies for DNA‑Intercalating or Metal‑Chelating Agents

When a synthetic route requires a masked 7‑hydroxyindazole that can be unmasked under neutral hydrogenolytic conditions without disturbing acid‑ or base‑sensitive functionality, the 7‑benzyloxy ether provides a clear advantage over methyl ether protecting groups. This strategy has been applied in the development of topoisomerase I inhibitors where controlled revelation of the hydroxyl group is mechanistically required .

High‑Throughput Purification Workflows Where Isomeric Purity Is Critical

In automated reversed‑phase HPLC purification, the LogP difference of 0.25–0.56 between the 7‑ and 6‑benzyloxy isomers translates into distinct retention time windows. For laboratories running gradient methods with acetonitrile/water, a ΔLogP of 0.5 can shift retention by 1–3 minutes on a standard C18 column [3]. Using the correct isomer from the outset eliminates the need for isomeric separation post‑reaction and ensures that analytical data match reference standards.

Medicinal Chemistry Campaigns Targeting Oncology Kinases with Documented 7‑Position SAR

The 7‑substituted indazole scaffold is explicitly exploited in the analog‑sensitive kinase inhibitor PrINZ and in Aurora kinase programmes, where the 7‑position vector directly influences selectivity [4]. Procurement of the 7‑benzyloxy intermediate is therefore justified when the synthetic plan requires diversification at the position ortho to the N‑1 nitrogen, a regiochemical feature that cannot be replicated by the 4‑, 5‑, or 6‑benzyloxy isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Benzyloxy)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.